

# ABT-702 Dihydrochloride: Solubility, Application Notes, and Experimental Protocols

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## Compound of Interest

Compound Name: ABT-702 dihydrochloride

Cat. No.: B1662155

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## For Researchers, Scientists, and Drug Development Professionals

ABT-702, available as a dihydrochloride salt, is a potent and selective non-nucleoside inhibitor of adenosine kinase (AK), with an IC<sub>50</sub> value of 1.7 nM.[1][2][3] By inhibiting AK, the primary enzyme responsible for adenosine metabolism, ABT-702 effectively increases the local concentration of endogenous adenosine. This mechanism underlies its analgesic and anti-inflammatory properties, which have been demonstrated in various animal models.[2][4][5] This document provides detailed information on the solubility of **ABT-702 dihydrochloride**, along with protocols for its preparation and application in research settings.

## Solubility Data

The solubility of **ABT-702 dihydrochloride** varies significantly between organic solvents like DMSO and aqueous solutions such as saline. It is freely soluble in DMSO but generally considered insoluble in water or saline alone.[3] For in vivo applications, co-solvents are necessary to achieve a stable solution.

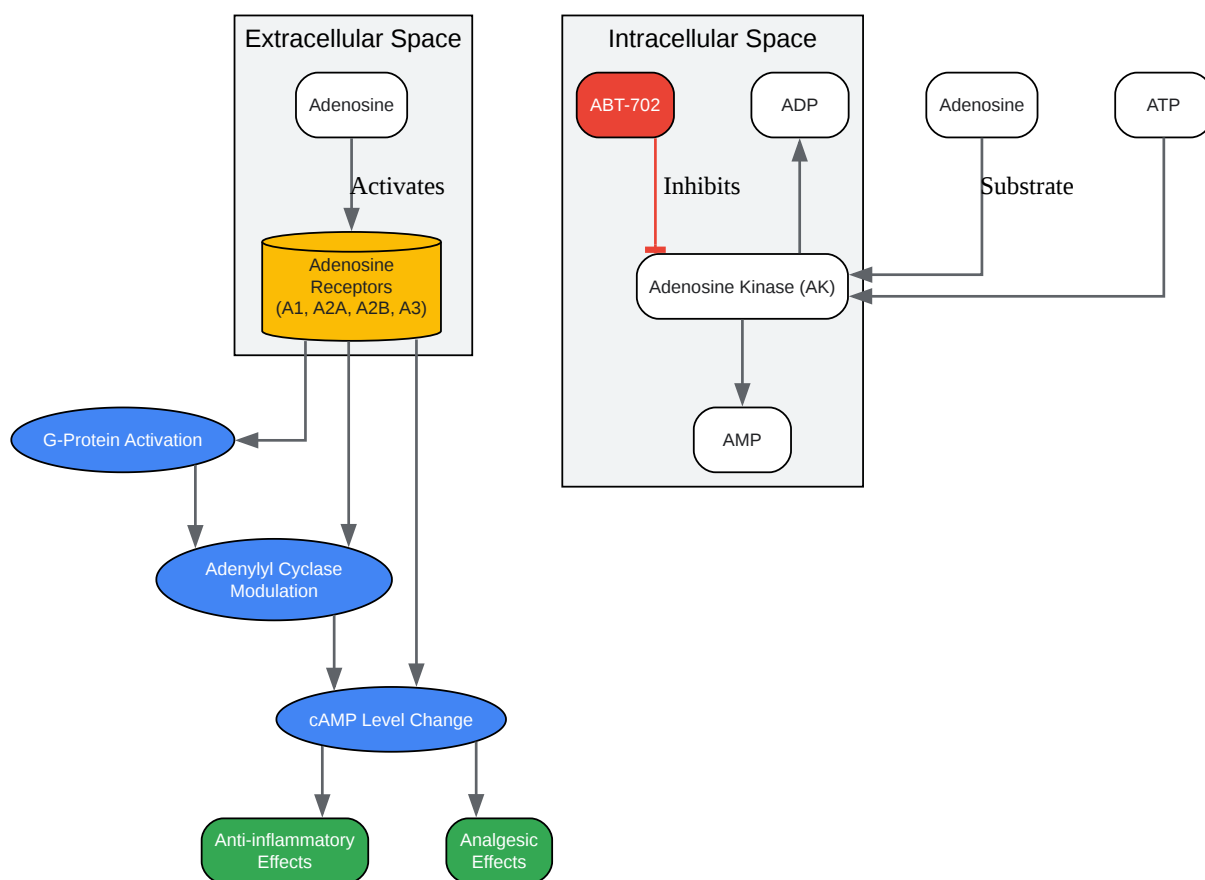
Table 1: Solubility of **ABT-702 Dihydrochloride**

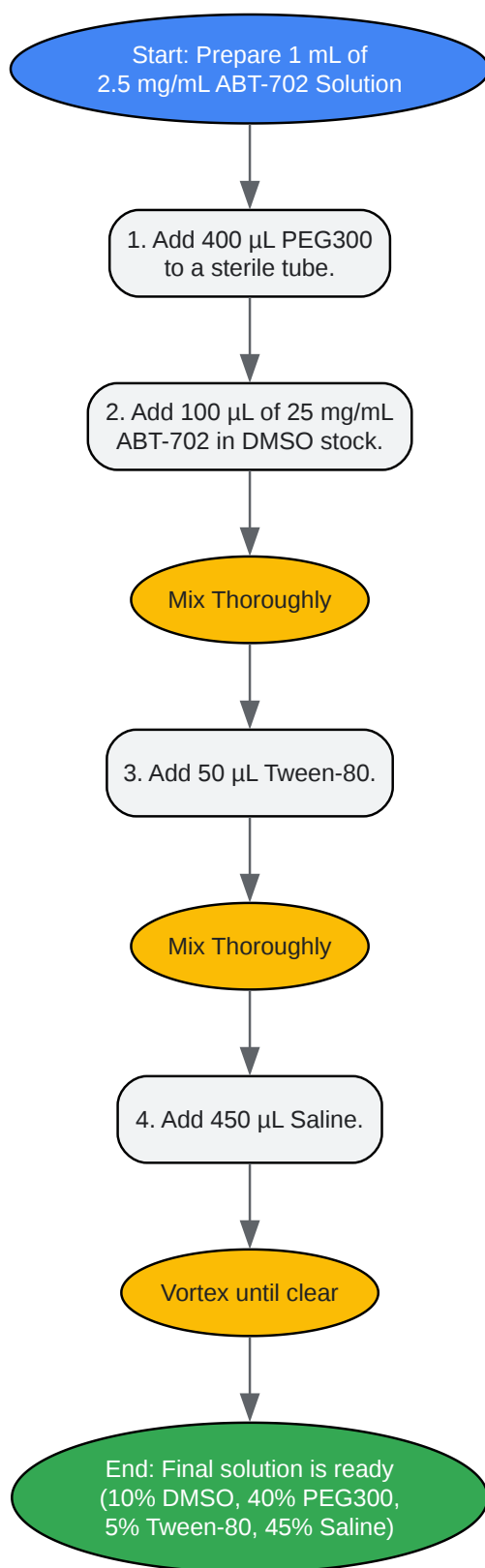
Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	≥ 33.33 mg/mL[1][6]	≥ 62.15 mM[1][6]	Saturation may be higher. Some sources report up to 100 mg/mL (186.48 mM). [3] Use fresh, anhydrous DMSO for best results.[3]
Saline	Insoluble[3]	-	Direct dissolution in saline is not recommended.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL[1][6]	≥ 4.66 mM[1][6]	A common vehicle for in vivo administration.
10% DMSO, 90% (20% SBE-β-CD in saline)	≥ 2.5 mg/mL[1]	≥ 4.66 mM[1]	An alternative vehicle for in vivo studies.

Note: The molecular weight of **ABT-702 dihydrochloride** is 536.25 g/mol .[1][6]

## Mechanism of Action: Adenosine Kinase Inhibition

ABT-702 exerts its effects by inhibiting adenosine kinase, which leads to an accumulation of endogenous adenosine at the site of action. This adenosine then activates G-protein coupled adenosine receptors (A1, A2A, A2B, and A3), initiating downstream signaling cascades that modulate inflammation and neuronal activity.[5][7]





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